(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
CAS No.: 1350543-67-7
Cat. No.: VC2670907
Molecular Formula: C11H7FN2
Molecular Weight: 186.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350543-67-7 |
|---|---|
| Molecular Formula | C11H7FN2 |
| Molecular Weight | 186.18 g/mol |
| IUPAC Name | (Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- |
| Standard InChI Key | PXZIHGFKKGMRNQ-UPHRSURJSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1F)NC=C2/C=C\C#N |
| SMILES | C1=CC2=C(C=C1F)NC=C2C=CC#N |
| Canonical SMILES | C1=CC2=C(C=C1F)NC=C2C=CC#N |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1350543-67-7 |
| Molecular Formula | C11H7FN2 |
| Molecular Weight | 186.18 g/mol |
| Minimum Purity (Commercial) | 0.95 |
| Structure Type | Indole derivative with fluoro and acrylonitrile groups |
The compound is characterized by its planar structure resulting from the conjugated system formed by the indole and acrylonitrile groups. This structural feature enhances the compound's chemical reactivity and influences its biological interactions. The presence of the acrylonitrile group contributes to its electrophilic character, making it a versatile building block for various chemical transformations .
The "(Z)" designation in the name refers to the stereochemistry around the double bond of the acrylonitrile group, indicating that the larger groups are on the same side of the double bond. This specific stereochemistry can significantly impact the compound's biological activity and reactivity compared to its "(E)" isomer.
Synthesis Methods
Synthetic Routes
The synthesis of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile typically involves a Knoevenagel condensation reaction, which is a well-established method for carbon-carbon bond formation. This process combines 6-fluoroindole with malononitrile in the presence of a base, such as piperidine, to form the desired acrylonitrile derivative.
Reaction Conditions
The reaction conditions play a crucial role in determining the stereochemical outcome of the synthesis. Temperature, solvent selection, and reaction time are carefully controlled to favor the formation of the (Z)-isomer. The stereoselectivity of this reaction is particularly important as it directly influences the biological activity and chemical properties of the final product.
Industrial Production Methods
On an industrial scale, the production of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile would likely involve optimization of the synthetic route to maximize yield and purity. Advanced techniques such as continuous flow reactors and specialized purification methods may be employed to enhance efficiency and scalability. These industrial methods are designed to address challenges related to stereoselectivity, yield, and purity on a larger scale.
Chemical Reactions and Transformations
Types of Chemical Reactions
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can participate in various chemical transformations due to its reactive functional groups. These reactions include:
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Oxidation reactions - typically employing reagents like potassium permanganate
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Reduction reactions - using catalytic hydrogenation methods
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Nucleophilic addition reactions - at the electrophilic carbon of the acrylonitrile group
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Substitution reactions - particularly at the indole nitrogen
Building Block Applications
The compound serves as a valuable intermediate in organic synthesis, particularly for the creation of more complex heterocyclic compounds. Its utility as a building block stems from the presence of multiple reactive sites that can be selectively functionalized. Researchers can leverage these properties to construct molecules with specific structural features required for targeted biological activities.
Biological Activities and Research Findings
Anticancer Properties
Recent studies have demonstrated promising anticancer activities of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile and its structural analogs. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest. This suggests its potential utility as a lead compound in anticancer drug development.
Similar compounds in this structural class have demonstrated impressive anticancer activity. For instance, a related compound, (Z)-3-(1H-indol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited GI50 values (concentration required for 50% growth inhibition) ranging from < 0.01 μM to 1.16 μM in 95% of the cancer cell lines tested . Though this data refers to a structural analog rather than (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile itself, it highlights the anticancer potential of this class of compounds.
Antibacterial Activity
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile has also demonstrated significant antibacterial potential, particularly when incorporated into more complex molecular frameworks. Derivatives of this compound have been investigated for their ability to combat bacterial infections, with several showing promising results against both Gram-positive and Gram-negative bacteria.
A study on piperazine hybridized coumarin indolylcyanoenones that incorporate the core structure of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile reported notable antibacterial activities. The table below summarizes some of the findings for compounds containing the 6-fluoro indole component :
| Compound | Antibacterial Activity (MIC, μg/mL) |
|---|---|
| 6-bromo PHCI (5e) | 4 (S. aureus 26003), 2 (S. aureus 25923) |
| 6-methyl derivative (5f) | 2 (P. aeruginosa) |
| Meta-fluorine derivative (11c) | 4 (S. aureus), 4 (S. aureus 6538) |
The research indicates that the incorporation of substituents on the indole core, especially at the C-6 position (where the fluoro group is located in our target compound), can enhance antibacterial efficacy . This suggests that (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile may serve as an important structural component in the development of novel antibacterial agents.
Structure-Activity Relationships
Importance of Fluorine Substitution
The fluorine atom at the 6-position of the indole ring plays a crucial role in determining the biological activity of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile. Fluorine substitution is known to enhance metabolic stability, increase lipophilicity, and potentially improve binding interactions with biological targets. Research findings suggest that the position of substituents, including fluorine, can significantly impact both antibacterial and anticancer activities .
Role of the Acrylonitrile Moiety
The acrylonitrile group contributes to the compound's electrophilic character, making it reactive toward nucleophilic centers in biological targets. This reactivity can translate to increased biological activity, as the compound may form covalent or non-covalent interactions with proteins or enzymes involved in disease processes. Additionally, the stereochemistry of this group (Z versus E) can influence binding affinity and selectivity toward biological targets.
Comparison with Similar Compounds
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile shares structural similarities with several compounds that have demonstrated biological activities:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 3-(1H-Indol-3-yl)acrylonitrile | Lacks fluoro group | Similar basic reactivity but different biological profile |
| (Z)-3-(6-Chloro-1H-indol-3-yl)acrylonitrile | Chloro instead of fluoro group | Different electronic properties affecting reactivity |
| Combretastatin analogs | Different core structure but similar pharmacophore elements | Potent anticancer activities |
These structural relationships provide valuable insights for medicinal chemists seeking to optimize the biological activities of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile or develop related compounds with enhanced properties .
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